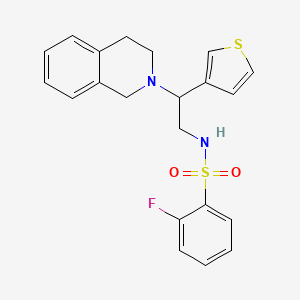

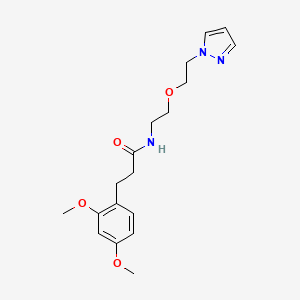

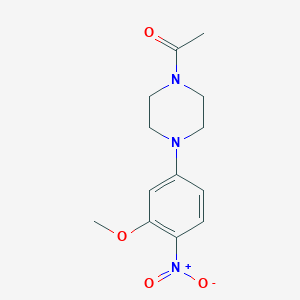

![molecular formula C12H8Cl2N2O2S2 B2966078 3-[(2,4-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 343375-35-9](/img/structure/B2966078.png)

3-[(2,4-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antiviral Activities and Structural Analysis

Isothiazole derivatives have demonstrated significant antiviral activities. A detailed study by Romani et al. (2015) focused on the structural, topological, and vibrational properties of isothiazole derivatives, revealing insights into their antiviral mechanisms. The research highlighted the influence of different substituents linked to the thiazole ring on antiviral properties, suggesting that the high polarity of certain derivatives facilitates rapid traversal through biological membranes, enhancing their antiviral efficacy (Romani, Márquez, Márquez, & Brandán, 2015).

Corrosion Inhibition

Another application involves the use of triazole derivatives, structurally related to isothiazole compounds, as corrosion inhibitors for mild steel in acidic media. Lagrenée et al. (2002) investigated the inhibition efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, demonstrating its effectiveness in preventing corrosion in both hydrochloric and sulphuric acid solutions, showcasing the potential of isothiazole derivatives in material science applications (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

Synthetic Methodologies and Chemical Transformations

Research has also focused on the synthetic applications of isothiazole and related compounds. For instance, Zhou, Xia, and Wu (2017) developed an efficient route to synthesize diverse sulfonated benzosultams through a radical process involving the insertion of sulfur dioxide. This method highlights the versatility of isothiazole derivatives in synthesizing complex molecules with potential biological activities (Zhou, Xia, & Wu, 2017).

Anticancer Evaluation

Furthermore, Salinas-Torres et al. (2022) described the regioselective synthesis and in vitro anticancer evaluation of 2-(phenylsulfonyl)-2H-1,2,3-triazole, a compound related to isothiazole derivatives. This research underscores the potential medicinal chemistry applications of sulfonyl-containing triazole derivatives, particularly in the development of new anticancer agents (Salinas-Torres, Portilla, Rojas, Becerra, & Castillo, 2022).

Mecanismo De Acción

Target of Action

Without specific studies, it’s hard to identify the exact targets of this compound. Sulfonyl chlorides, such as “3-[(2,4-dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile”, are often used in organic synthesis due to their reactivity . They can react with amines to form sulfonamides, which are known to have various biological activities, including antibacterial, diuretic, and antiretroviral effects .

Mode of Action

The mode of action of sulfonyl chlorides involves the replacement of the chloride group with another nucleophile, such as an amine . This can result in the formation of a new compound with potentially different properties .

Biochemical Pathways

Without specific information, it’s difficult to say which biochemical pathways this compound might affect. The products of its reactions, such as sulfonamides, can interfere with the synthesis of folic acid in bacteria, inhibiting their growth .

Propiedades

IUPAC Name |

3-[(2,4-dichlorophenyl)methylsulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O2S2/c1-7-10(5-15)12(16-19-7)20(17,18)6-8-2-3-9(13)4-11(8)14/h2-4H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNJSITUCMTRCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NS1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

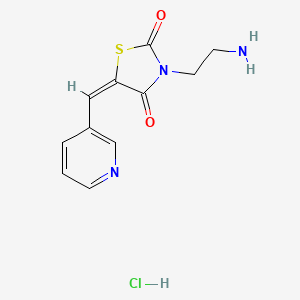

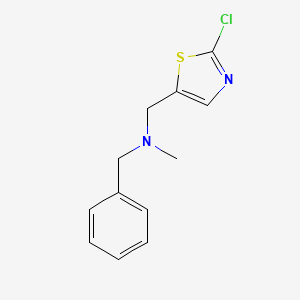

![2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2965997.png)

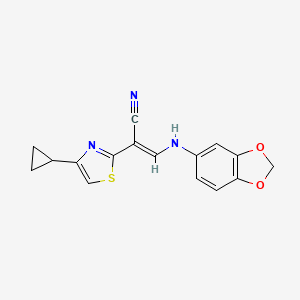

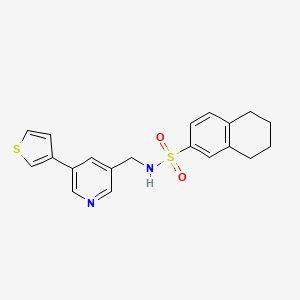

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2965998.png)

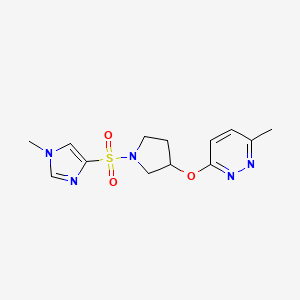

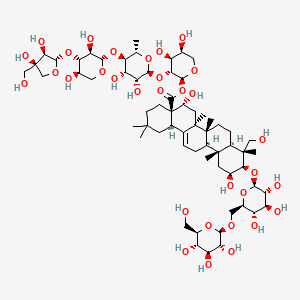

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2966001.png)

![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2966013.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2966014.png)